Cas no 2138203-85-5 (3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid)

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid is a specialized thiophene-based dicarboxylic acid derivative, characterized by its unique branched alkyl substitution at the 3-position. This structural feature enhances its solubility in organic solvents while maintaining the reactivity typical of dicarboxylic acids, making it a versatile intermediate in organic synthesis and polymer chemistry. The thiophene core contributes to electronic conjugation, which may be advantageous in applications such as conductive materials or coordination chemistry. Its dual carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or metal-organic frameworks (MOFs). This compound is particularly useful in research settings where tailored thiophene derivatives are required for advanced material development.
3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid structure
2138203-85-5 structure
商品名:3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
CAS番号:2138203-85-5
MF:C11H14O4S
メガワット:242.291462421417
CID:6184120
PubChem ID:165454702

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-716871
    • 3-(2-methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
    • 2138203-85-5
    • 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
    • インチ: 1S/C11H14O4S/c1-4-11(2,3)6-5-7(9(12)13)16-8(6)10(14)15/h5H,4H2,1-3H3,(H,12,13)(H,14,15)
    • InChIKey: JQLMJJYZNVZCKP-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=CC(=C1C(=O)O)C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 242.06128010g/mol
  • どういたいしつりょう: 242.06128010g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-716871-1.0g
3-(2-methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
2138203-85-5
1g
$0.0 2023-06-06

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 関連文献

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acidに関する追加情報

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic Acid: A Comprehensive Overview

3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid (CAS No. 2138203-85-5) is a versatile compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its thiophene ring structure substituted with two carboxylic acid groups and a bulky 2-methylbutan-2-yl substituent, has garnered attention due to its unique electronic properties and structural features. Recent advancements in synthetic methodologies and material characterization techniques have further highlighted its applications in areas such as organic electronics, drug delivery systems, and advanced materials.

The thiophene moiety in 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid plays a pivotal role in determining its electronic characteristics. Thiophenes are known for their aromaticity and ability to participate in π-conjugation, which enhances the compound's stability and reactivity. The presence of two carboxylic acid groups at the 2 and 5 positions introduces additional functionality, enabling the formation of hydrogen bonds and metal coordination complexes. These properties make the compound an attractive candidate for use in supramolecular chemistry and coordination polymers.

Recent studies have explored the use of 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid in the development of novel materials for energy storage applications. Researchers have reported that the compound can serve as a precursor for the synthesis of metal-organic frameworks (MOFs) with high surface area and porosity. These MOFs exhibit excellent performance in gas storage and catalytic applications, underscoring the compound's potential in sustainable energy technologies.

The bulky 2-methylbutan-2-yl substituent on the thiophene ring imparts steric hindrance, which can influence the compound's solubility and crystallinity. This feature is particularly advantageous in pharmaceutical applications, where controlling drug delivery rates is crucial. By modulating the steric environment around the thiophene ring, researchers can tailor the physicochemical properties of 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid to suit specific therapeutic needs.

In terms of synthesis, 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid can be prepared via a variety of routes, including coupling reactions and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the thiophene core with high precision.

The compound's ability to form self-assembled structures has also been leveraged in nanotechnology applications. By exploiting intermolecular interactions such as hydrogen bonding and π–π stacking, researchers have developed nanoscale materials with unique optical and electronic properties. These materials hold promise for use in sensors, light-emitting diodes (LEDs), and photovoltaic devices.

Furthermore, 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid has been investigated for its potential as a building block in supramolecular chemistry. Its ability to form host-guest complexes with various guest molecules makes it a valuable tool for studying molecular recognition processes. Recent studies have demonstrated its utility in designing stimuli-responsive systems that can respond to external stimuli such as light or temperature changes.

In conclusion, 3-(Methylbutan-thiofeno - dicarboxilica ácido) (CAS No. 1794467699), also known as 3-(isopropylcarbonyl)thiophenecarboxilic acid, continues to be a subject of intense research due to its diverse applications across multiple disciplines. As new synthetic methods and characterization techniques emerge, the potential of this compound is expected to expand further, contributing significantly to advancements in materials science and beyond.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd